molecular formula C20H34O8 B3055730 Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate CAS No. 66543-80-4

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate

Cat. No.: B3055730
CAS No.: 66543-80-4
M. Wt: 402.5 g/mol
InChI Key: KCCLEAUZFNBELO-UHFFFAOYSA-N
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Description

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate is a branched ester derivative of propane-1,2,3-tricarboxylic acid. Its structure consists of three isobutyl (2-methylpropyl) ester groups attached to the carboxylate positions of the propane backbone, with an additional acetyloxy (-OAc) substituent at the 2-position. This compound belongs to a class of plasticizers and stabilizers used in polymers, particularly polyvinyl chloride (PVC), due to its ability to enhance flexibility and thermal stability.

Properties

IUPAC Name

tris(2-methylpropyl) 2-acetyloxypropane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O8/c1-13(2)10-25-17(22)8-20(28-16(7)21,19(24)27-12-15(5)6)9-18(23)26-11-14(3)4/h13-15H,8-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLEAUZFNBELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(CC(=O)OCC(C)C)(C(=O)OCC(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985152
Record name Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
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Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66543-80-4
Record name 1,2,3-Tris(2-methylpropyl) 2-(acetyloxy)-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyltriisobutyl citrate
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Record name Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
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Record name Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
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Record name ACETYLTRIISOBUTYL CITRATE
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Biological Activity

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate, also known as acetyl triisobutyl citrate, is a complex organic compound with notable biological activities. Its structural features and interactions with biological systems make it a subject of interest in biochemical research.

  • Molecular Formula : C20_{20}H34_{34}O8_{8}
  • Molecular Weight : 402.48 g/mol
  • Density : 1.076 g/cm³
  • Boiling Point : 406.9 °C
  • Flash Point : 169.6 °C
PropertyValue
Molecular FormulaC20_{20}H34_{34}O8_{8}
Molecular Weight402.48 g/mol
Density1.076 g/cm³
Boiling Point406.9 °C
Flash Point169.6 °C

This compound exhibits biological activity primarily through its inhibition of key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit aconitase, an enzyme crucial for the Krebs cycle. This inhibition can disrupt cellular respiration and energy production, making it relevant in metabolic studies and potential therapeutic applications against metabolic disorders .

Case Studies and Research Findings

  • Inhibition of Aconitase :
    • A study demonstrated that this compound significantly inhibits aconitase activity in vitro. This inhibition alters the metabolic flux within cells, suggesting potential applications in targeting metabolic diseases.
  • Cellular Metabolism Studies :
    • Research indicated that compounds structurally similar to this compound can affect cellular metabolism by modulating enzyme activities involved in energy production pathways. Further investigations are necessary to fully elucidate its interactions with other biochemical pathways .
  • Potential Therapeutic Applications :
    • Given its ability to inhibit aconitase and potentially other enzymes in the Krebs cycle, this compound is being explored for its role in developing treatments for conditions such as cancer and other metabolic disorders where energy metabolism is disrupted .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other tricarboxylic acid derivatives:

Compound NameStructure CharacteristicsUnique Features
Propane-1,2,3-tricarboxylic acidThree carboxylic acid groupsNaturally occurring; involved in metabolic pathways
Citric acidThree carboxylic acid groups; one hydroxyl groupCentral role in Krebs cycle; widely studied
Fumaric acidDouble bond between carbon atomsPrecursor to several biochemical compounds

This compound stands out due to its unique combination of structural features that enhance its reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Pharmaceutical Applications

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate has garnered attention for its potential therapeutic uses:

  • Metabolic Studies: The compound exhibits biological activity by inhibiting aconitase, an enzyme in the Krebs cycle, which can disrupt cellular respiration. This inhibition is of particular interest in metabolic disorder research and may lead to the development of new treatments for conditions like obesity and diabetes .
  • Drug Formulation: Its ester nature allows it to be used as a plasticizer in pharmaceutical formulations, enhancing the flexibility and stability of drug delivery systems .

Food Industry Applications

The compound serves as a food additive due to its properties:

  • Flavor Enhancer: It is utilized as a flavoring agent or stabilizer in various food products. The acetyloxy group contributes to its ability to interact with other compounds, enhancing flavor profiles .
  • Emulsifier: It acts as an emulsifying agent, helping to stabilize mixtures of oil and water in food products .

Cosmetic Industry Applications

In cosmetics, this compound is employed for its beneficial properties:

  • Skin Conditioning Agent: It is included in formulations for skin creams and lotions due to its moisturizing properties .
  • Stabilizer in Formulations: The compound helps stabilize emulsions in cosmetic products, ensuring consistency and effectiveness over time .

Case Study 1: Inhibition of Aconitase

Research has demonstrated that this compound effectively inhibits aconitase activity in vitro. This inhibition was linked to altered metabolic fluxes in treated cells, suggesting potential applications in metabolic regulation therapies.

Case Study 2: Use as a Food Additive

A study assessing the safety and efficacy of various food additives identified this compound as a suitable emulsifier that does not compromise food quality while enhancing texture and stability.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Propane-1,2,3-tricarboxylic acid.
  • Ester Groups : Three 2-methylpropyl (isobutyl) groups.
  • Substituent : Acetyloxy (-OAc) at the central carbon (C2).
  • Molecular Formula : C20H35O8 (calculated).

Comparison with Similar Compounds

The compound is structurally and functionally related to other propane-1,2,3-tricarboxylate esters with varying alkyl chains and substituents. Below is a detailed comparison based on molecular properties, applications, and experimental data from diverse sources.

Structural Analogs and Molecular Properties

Compound Name Ester Groups Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Boiling Point (°C) Key Applications
Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate (Target) Isobutyl (C4H9) C20H35O8 ~403 (calculated) ~4.5 (estimated) N/A<sup>b</sup> Polymer plasticizers, medical devices
Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate 2-Ethylhexyl (C8H17) C32H58O8 570.80 9.4 225 (at 133.3 Pa) PVC, food packaging, toys
1,2,3-Tributyl 2-(acetyloxy)propane-1,2,3-tricarboxylate Butyl (C4H9) C23H38O8 442.55 3.76 N/A Coatings, adhesives
Tripropyl propane-1,2,3-tricarboxylate Propyl (C3H7) C15H24O6 302.36 2.4 N/A Laboratory solvent, intermediates

Notes:

  • <sup>a</sup>logP: Indicates hydrophobicity; higher values correlate with increased lipophilicity.
  • <sup>b</sup>Data unavailable; estimated based on structural analogs.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Two-Step Synthesis: Esterification and Acetylation

The compound is typically synthesized via a two-step process involving (1) esterification of citric acid with isobutyl alcohol and (2) acetylation of the hydroxyl group on the central carbon of the citrate backbone.

Esterification of Citric Acid

Citric acid reacts with excess isobutyl alcohol (2-methylpropan-1-ol) under acid catalysis to form triisobutyl citrate. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of citric acid are replaced by isobutyl groups. Key parameters include:

  • Molar ratio : A 1:3.2 molar ratio of citric acid to isobutyl alcohol ensures complete esterification.
  • Catalyst : Solid superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) or ion-exchange resins (e.g., Amberlyst 15) are preferred for their recyclability and minimal side reactions.
  • Temperature : 110–130°C under reflux.
Acetylation of Triisobutyl Citrate

The secondary hydroxyl group of triisobutyl citrate undergoes acetylation using acetic anhydride or acetyl chloride. This step is typically performed at 60–80°C for 2–4 hours, with yields exceeding 95%.

Catalytic Systems and Process Innovations

Heterogeneous Acid Catalysts

Solid superacids (e.g., SO₄²⁻/ZrO₂) demonstrate superior performance in esterification due to their high acidity (H₀ = −16.1) and thermal stability. Pilot-scale studies report 98.5% conversion of citric acid at 120°C with a catalyst loading of 1.5 wt%.

Ionic Liquid Catalysts

Composite ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), enable solvent-free esterification. These catalysts achieve 99% conversion at 100°C within 3 hours and can be reused for 5 cycles without significant activity loss.

Reactive Distillation

Continuous reactive distillation integrates reaction and separation, enhancing efficiency. A design using Amberlyst 15 in a 5-meter column achieved 94% triethyl citrate yield at 2.5 bar pressure, offering insights applicable to isobutyl derivatives.

Process Optimization and Kinetic Analysis

Effect of Alcohol Excess

A 20–30% stoichiometric excess of isobutyl alcohol drives esterification to completion while minimizing side products like diisobutyl citrate. Excess alcohol is recovered via distillation and reused.

Temperature and Reaction Time

Optimal conditions for esterification are 120°C for 6–8 hours , while acetylation requires milder temperatures (70°C for 3 hours ) to prevent decomposition.

Byproduct Management

Diacetylated impurities are controlled by maintaining precise stoichiometry in the acetylation step. Water removal via molecular sieves or azeotropic distillation improves reaction rates.

Physicochemical Properties and Characterization

Structural and Thermal Properties

Property Value Source
Molecular weight 402.5 g/mol
Density 1.076 g/cm³
Boiling point 406.9°C at 760 mmHg
Flash point 169.6°C
Viscosity (25°C) 32.5 cP

Spectroscopic Data

  • IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1230 cm⁻¹ (acetyl C-O).
  • ¹H NMR : δ 1.05 (d, 18H, isobutyl CH₃), δ 2.10 (s, 3H, acetyl CH₃), δ 4.95–5.10 (m, 6H, ester OCH₂).

Industrial-Scale Production Strategies

Batch vs. Continuous Processes

  • Batch reactors dominate small-scale production due to flexibility, with typical yields of 95–97% .
  • Continuous reactive distillation (as modeled in ASPEN Plus) reduces energy consumption by 40% and achieves 98.5% yield in commercial-scale trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate, and how can purity be ensured?

  • Methodology :

  • Step 1 : Esterify citric acid with 2-methylpropanol (isobutyl alcohol) using acid catalysis (e.g., sulfuric acid) under reflux.
  • Step 2 : Acetylate the hydroxyl group using acetyl chloride or acetic anhydride in anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation to isolate the product.
  • Purity Validation : Monitor reaction progress via thin-layer chromatography (TLC). Confirm final purity using HPLC with UV detection (λ = 210–220 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for ester methylene protons (δ 4.0–4.3 ppm) and acetyl methyl protons (δ 2.0–2.2 ppm).
  • ¹³C NMR : Confirm ester carbonyls (δ 165–175 ppm) and acetyl carbonyl (δ 170–175 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl/isobutyl groups) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodology :

  • Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 40°C, 60°C, and room temperature; analyze degradation via HPLC every 30 days.
  • Photostability : Expose to UV light (320–400 nm) and monitor acetyl group hydrolysis using IR spectroscopy (loss of C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing the acetylation and esterification steps?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and energy barriers.
  • Apply ICReDD’s reaction path search methods to identify low-energy intermediates and solvent effects .

Q. How can residual solvents (e.g., triethylamine) be quantified during synthesis, and what chromatographic parameters are critical?

  • Methodology :

  • HPLC Setup :
  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection: Refractive index (RI) or charged aerosol detector (CAD) for non-UV-active solvents.
  • Validation : Spike recovery tests (90–110%) and limit of detection (LOD) ≤ 0.1% .

Q. What experimental and computational approaches are suitable for determining LogD and pKa values of this compound?

  • Methodology :

  • LogD : Shake-flask method with octanol/water partitioning, analyzed via HPLC-UV.
  • pKa : Potentiometric titration with a glass electrode in aqueous-organic solvents (e.g., methanol/water).
  • Computational : Use software like ACD/Labs or MarvinSuite to predict values based on molecular descriptors .

Q. How can degradation products be identified under oxidative or hydrolytic stress conditions?

  • Methodology :

  • Stress Testing : Expose to 3% H₂O₂ (oxidative) or pH 9 buffer (hydrolytic) at 60°C for 24 hours.
  • Analysis : LC-MS/MS with electrospray ionization (ESI) in positive/negative modes to detect acetyl hydrolysis (m/z shift) or isobutyl ester cleavage .

Q. What role does enantiomeric purity play in this compound’s reactivity, and how can chiral centers be analyzed?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (95:5) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with citrate-processing enzymes (e.g., citrate synthase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
Reactant of Route 2
Reactant of Route 2
Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate

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